Differentiated CYP2C19 Inhibition Profile vs. Class-Average Inhibitors
In a cross-study comparable analysis, the target compound demonstrates an IC50 of 9000 nM (9 µM) for inhibition of recombinant CYP2C19 [1]. This value is substantially higher (i.e., less potent) than that of established CYP2C19 inhibitors like fluconazole (IC50 ≈ 2-5 µM), but it provides a critical quantitative benchmark for assessing potential drug-drug interaction risks within the cyclopentanecarboxamide class. This specific inhibitory concentration is a key differentiator for researchers prioritizing compounds with a lower likelihood of CYP2C19-mediated metabolic interference.
| Evidence Dimension | CYP2C19 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 9000 nM |
| Comparator Or Baseline | Fluconazole (known CYP2C19 inhibitor): ~2000-5000 nM |
| Quantified Difference | Target compound exhibits approximately 2- to 4.5-fold lower inhibitory potency (higher IC50) than fluconazole. |
| Conditions | Inhibition of recombinant CYP2C19 using a fluorogenic substrate, preincubated for 15 min followed by NADPH addition, measured after 2 hrs by fluorescence method [1]. |
Why This Matters
This quantitative CYP2C19 inhibition data allows researchers to prospectively manage drug-drug interaction risks in preclinical studies, offering a clear advantage over analogs for which this specific ADME parameter is uncharacterized.
- [1] TargetMine. (n.d.). Activity Report: IC50 = 9000 nM for CYP2C19 (P33261). ChEMBL ID: CHEMBL5202191. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=155011821 View Source
